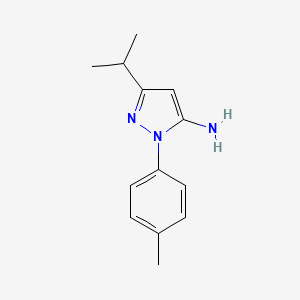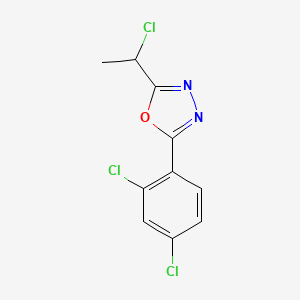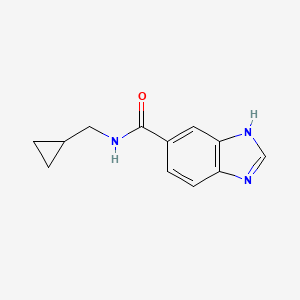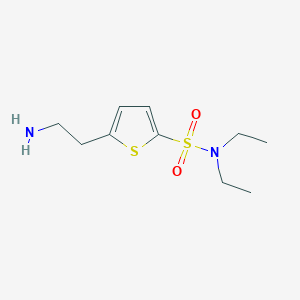![molecular formula C13H13NO5S2 B1517970 3-[(2-Hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxylic acid CAS No. 1155165-61-9](/img/structure/B1517970.png)
3-[(2-Hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxylic acid
説明
“3-[(2-Hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxylic acid” is an organic compound with a molecular weight of 327.38 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The IUPAC name of this compound is 3-{[(2-hydroxy-2-phenylethyl)amino]sulfonyl}-2-thiophenecarboxylic acid . The InChI code is 1S/C13H13NO5S2/c15-10(9-4-2-1-3-5-9)8-14-21(18,19)11-6-7-20-12(11)13(16)17/h1-7,10,14-15H,8H2,(H,16,17) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . .科学的研究の応用
Palladium‐Catalyzed Arylation of Thiophenes
Research demonstrates the utility of thiophene derivatives in palladium-catalyzed arylation reactions. Thiophene-2-carboxylates substituted at the 3-position by sulfamoyl groups have been effectively coupled with a variety of aryl/heteroaryl bromides, resulting in the exclusive formation of 5-arylated thiophene-3-sulfonic amides. This method exemplifies the synthetic versatility of thiophene derivatives in constructing arylated compounds, which are valuable in medicinal chemistry and materials science (Bheeter, Bera, & Doucet, 2013).
Lanthanide-Organic Frameworks for Gas Sorption and Sensing
A novel study involving sulfonate-carboxylate ligands similar to the moiety led to the development of lanthanide-organic frameworks with significant applications in gas sorption, proton conductivity, and luminescent sensing of metal ions. These frameworks demonstrate the potential of thiophene-derived compounds in creating materials for environmental monitoring and electronic devices (Zhou et al., 2016).
Synthesis of Sulfenylated Chromones
The synthesis of 3-sulfenylated chromones from 2‐hydroxyphenyl‐functionalized enaminones and thiophenols, catalyzed by KIO3, showcases another facet of thiophene chemistry. This reaction, performed under metal-free conditions, highlights the potential of thiophene derivatives in synthesizing heterocyclic compounds, which are of interest in pharmaceutical research (Zhong et al., 2017).
Poly(3-(2-acetoxyethyl)thiophene) for Acid-Catalyzed Lithography
In materials science, poly(3-(2-acetoxyethyl)thiophene) serves as a model polymer for acid-catalyzed lithography, illustrating the application of thiophene derivatives in creating advanced materials with specific optical and electronic properties. This research highlights the role of thiophene-based polymers in developing new lithographic techniques (Lowe & Holdcroft, 1997).
Photochemical Degradation of Crude Oil Components
The study on the photochemical degradation of benzothiophenes, a class of compounds related to thiophene derivatives, provides insights into the environmental behavior of crude oil components. This research is critical for understanding the fate of oil spills and developing remediation strategies (Andersson & Bobinger, 1996).
特性
IUPAC Name |
3-[(2-hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S2/c15-10(9-4-2-1-3-5-9)8-14-21(18,19)11-6-7-20-12(11)13(16)17/h1-7,10,14-15H,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPNDZBRGBTPMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(SC=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[2-(morpholin-4-yl)ethyl]thian-4-amine](/img/structure/B1517892.png)

![2-(4-amino-1H-pyrazol-1-yl)-N-[4-(methylsulfanyl)phenyl]acetamide](/img/structure/B1517896.png)



amine](/img/structure/B1517902.png)



